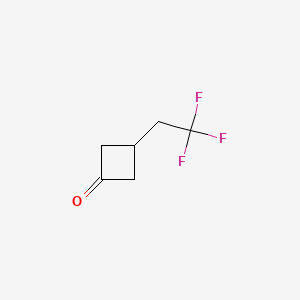
3-(2,2,2-Trifluoroethyl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2,2-Trifluoroethyl)cyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a trifluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromide with the cyclobutanone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2,2-Trifluoroethyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted cyclobutanone derivatives.
Applications De Recherche Scientifique
3-(2,2,2-Trifluoroethyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(2,2,2-Trifluoroethyl)cyclobutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine hydrochloride: A related compound with an amine group instead of a ketone.
3-(2-Fluorophenyl)cyclobutan-1-one: A similar compound with a fluorophenyl group.
Uniqueness
3-(2,2,2-Trifluoroethyl)cyclobutan-1-one is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired .
Activité Biologique
3-(2,2,2-Trifluoroethyl)cyclobutan-1-one is a fluorinated organic compound characterized by a cyclobutane ring with a trifluoroethyl substituent. Its molecular formula is C6H8F3O, and it has a molecular weight of approximately 166.13 g/mol. The trifluoroethyl group enhances the compound's lipophilicity and alters its reactivity due to the strong electron-withdrawing nature of the trifluoromethyl moiety.
The presence of the trifluoroethyl group contributes to distinct physicochemical properties compared to similar compounds. This unique structure may lead to novel biological activities and applications not observed in other fluorinated compounds. The compound's chemical properties are influenced by its steric and electronic characteristics, which are crucial for its potential interactions with biological targets.
Pharmacological Potential
While specific biological activities of this compound are not extensively documented, compounds containing trifluoromethyl groups are often explored for their pharmacological potential. The trifluoroethyl moiety may enhance interactions with biological targets due to its unique electronic properties, making it a candidate for further biological evaluation.
Key Points:
- Trifluoromethyl groups are known to increase the potency of various drugs by enhancing binding affinities with enzymes or receptors.
- The incorporation of trifluoromethyl groups in drug design has been shown to improve pharmacokinetic properties and therapeutic efficacy .
Interaction Studies
Research indicates that the trifluoroethyl group may influence binding affinities with enzymes or receptors due to its steric and electronic effects. Interaction studies involving this compound focus on its potential interactions with various biomolecules. Further research is needed to elucidate these interactions and their implications for biological activity.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-(Trifluoromethyl)cyclobutan-1-one | Cyclobutane derivative | Contains a trifluoromethyl instead of trifluoroethyl group |
| 1-(Trifluoromethyl)cyclopentanone | Cyclopentane derivative | One less carbon in the ring structure |
| 4-(Trifluoromethyl)phenol | Aromatic compound | Contains an aromatic ring rather than a cycloalkane |
| 3-Fluorocyclobutanone | Cyclobutane derivative | Lacks the trifluoroethyl group |
The unique aspect of this compound lies in its combination of cyclobutane structure with the trifluoroethyl substituent, which may impart distinct chemical reactivity and biological properties compared to other fluorinated compounds.
Propriétés
Formule moléculaire |
C6H7F3O |
|---|---|
Poids moléculaire |
152.11 g/mol |
Nom IUPAC |
3-(2,2,2-trifluoroethyl)cyclobutan-1-one |
InChI |
InChI=1S/C6H7F3O/c7-6(8,9)3-4-1-5(10)2-4/h4H,1-3H2 |
Clé InChI |
IXVSZMILXYLYRP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1=O)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















